molecular formula C10H6ClNOS B2924485 4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde CAS No. 383142-58-3

4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde

Cat. No.: B2924485
CAS No.: 383142-58-3
M. Wt: 223.67
InChI Key: YGKCTNFJQOTDSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives involves confirming the molecular structures of the synthesized derivatives by their physicochemical properties and spectroanalytical data . Another method involves the condensation of an amine compound with phenylisothiocyanate in the presence of pyridine to produce a specific derivative .


Molecular Structure Analysis

While specific molecular structure analysis for “4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde” is not available, similar compounds have been analyzed using techniques like X-ray Diffraction (XRD), Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes. For instance, alcohols fragment in two characteristic ways: alpha cleavage and dehydration . Another example is the oxidation of 4-CHLOROPHENYL PHENYL ETHER in air to form unstable peroxides that may explode spontaneously .

Scientific Research Applications

Anticonvulsant and Analgesic Studies

Research has demonstrated the utility of compounds derived from 4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde in the development of new pharmacophores with potent anticonvulsant and analgesic activities. The Knoevenagel condensation reaction approach was used to synthesize a variety of heterocycles bearing the pyrazole moiety, which were then evaluated for their in vivo anticonvulsant activity using maximal electroshock seizure tests, and their analgesic activity through tail flick methods. Several synthesized compounds showed potent anticonvulsant and analgesic activities without displaying any toxicity, indicating their potential as therapeutic agents (Viveka et al., 2015).

Fluorescence and Semiconductor Applications

Another study focused on the synthesis and fluorescence properties of novel indol-3yl-thiazolo[3,2-a][1,3,5]triazines and indole-3-carbaldehyde Schiff bases, utilizing this compound. These compounds exhibited high fluorescence quantum yield, making them efficient metal-free organic fluorescent and semiconductor materials. Their electrochemical and photophysical properties in different organic solvents were investigated, positioning these new derivatives as potential candidates for application in organic electronics and fluorescence-based sensors (Sravanthi & Manju, 2015).

Biological Evaluation of Arylthiophene-2-Carbaldehydes

A series of novel 4-arylthiophene-2-carbaldehyde compounds, synthesized via Suzuki-Miyaura cross-coupling, were screened for various biological activities including antibacterial, haemolytic, antiurease, and nitric oxide (NO) scavenging capabilities. The results demonstrated that almost all products had good activities, with specific compounds revealing excellent antibacterial activity and NO scavenging capabilities. This study underscores the potential of this compound derivatives in the development of new antibacterial and anti-inflammatory agents (Ali et al., 2013).

Safety and Hazards

The safety data sheet for similar compounds like 4-Chlorobenzophenone suggests that they can cause skin irritation, serious eye irritation, and respiratory irritation . Another compound, 4-CHLOROPHENYL PHENYL ETHER, is known to oxidize readily in air to form unstable peroxides that may explode spontaneously .

Properties

IUPAC Name

4-(4-chlorophenyl)-1,3-thiazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKCTNFJQOTDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383142-58-3
Record name 4-(4-chlorophenyl)-1,3-thiazole-2-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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